molecular formula C22H26N4S B10792792 4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine

4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine

Cat. No.: B10792792
M. Wt: 378.5 g/mol
InChI Key: ICBYGZMQUCNFEP-UHFFFAOYSA-N
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Description

4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine is a complex organic compound that features a benzo[b]thiophene moiety, a piperidine ring, and a pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine core via cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the piperidine ring can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins, while the piperidine and pyrimidine rings can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine lies in its combination of structural features, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various scientific and therapeutic applications .

Properties

Molecular Formula

C22H26N4S

Molecular Weight

378.5 g/mol

IUPAC Name

4-[1-[2-(1-benzothiophen-3-yl)ethyl]piperidin-3-yl]-N-cyclopropylpyrimidin-2-amine

InChI

InChI=1S/C22H26N4S/c1-2-6-21-19(5-1)17(15-27-21)10-13-26-12-3-4-16(14-26)20-9-11-23-22(25-20)24-18-7-8-18/h1-2,5-6,9,11,15-16,18H,3-4,7-8,10,12-14H2,(H,23,24,25)

InChI Key

ICBYGZMQUCNFEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCC2=CSC3=CC=CC=C32)C4=NC(=NC=C4)NC5CC5

Origin of Product

United States

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